

Toxicology of Sodium Iron Chlorophyllin: A Technical Guide

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Compound of Interest

Compound Name: Sodium iron chlorophyllin

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Executive Summary

Sodium iron chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll, is utilized as a food coloring agent and in dietary supplements. This technical guide provides a comprehensive overview of the available toxicological data for **sodium iron chlorophyllin** to support safety and risk assessment. The primary focus of this document is the 13-week subchronic oral toxicity study in rats, which represents the most robust toxicological evaluation of this compound to date. Data on other chlorophyllin salts are included for comparative purposes where specific data for **sodium iron chlorophyllin** are not available; however, any such comparisons should be made with caution due to potential differences in the biological activity of the central metal ion. Significant data gaps in the toxicological profile of **sodium iron chlorophyllin** are also identified.

Physicochemical Properties

Sodium iron chlorophyllin is a complex of iron with chlorophyllin, where the magnesium ion in the chlorophyll molecule is replaced by iron. It is a dark green powder that is soluble in water.

Toxicological Studies

Acute Toxicity

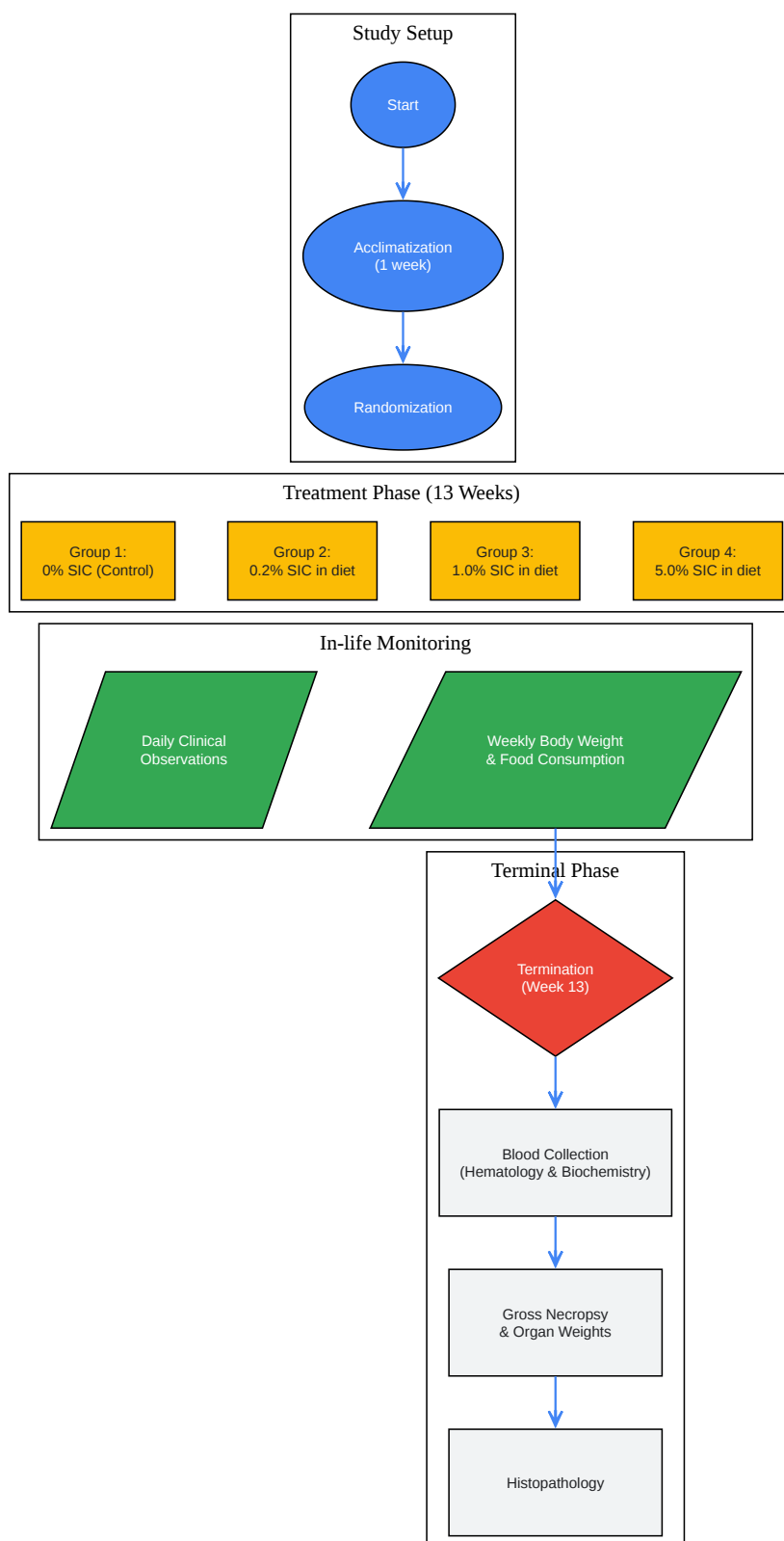
Specific acute oral toxicity studies determining the LD50 of **sodium iron chlorophyllin** in rodents were not identified in the public domain. However, studies on related chlorophyllin compounds suggest a low order of acute toxicity. For instance, a study on sodium copper chlorophyllin reported no ill effects in mice at an oral dose of 2500 mg/kg body weight for seven days[1]. Another study on a sodium, calcium, iron-polygalacturonate complex found no lethal effects in rabbits at oral doses up to 5 g/kg. An intraperitoneal LD50 of 633 µg/g body weight has been reported for an unspecified chlorophyllin in mice[2].

Subchronic Toxicity

A 13-week subchronic oral toxicity study of **sodium iron chlorophyllin** was conducted in F344 rats[3][4].

- Test System: Male and female F344/DuCrI CrIj rats, 5 weeks old at the start of the study.
- Administration: **Sodium iron chlorophyllin** was administered in the diet at concentrations of 0% (control), 0.2%, 1.0%, and 5.0% for 13 weeks.
- Parameters Evaluated:
 - Clinical observations (daily)
 - Body weight and food consumption (weekly)
 - Hematology and serum biochemistry (at termination)
 - Organ weights (at termination)
 - Gross pathology and histopathology (at termination)
- Statistical Analysis: Dunnett's multiple comparison test was used for continuous data, and the chi-square test or Fisher's exact test was used for categorical data.

Diagram of the 13-Week Subchronic Toxicity Study Workflow



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Workflow of the 13-week subchronic toxicity study.

No treatment-related mortalities or clinical signs of toxicity were observed. A summary of the key findings is presented in the tables below.

Table 1: Summary of Key Findings in Male F344 Rats in a 13-Week Subchronic Oral Toxicity Study of **Sodium Iron Chlorophyllin**[\[3\]](#)[\[4\]](#)

Parameter	0% SIC (Control)	0.2% SIC	1.0% SIC	5.0% SIC
Body Weight Gain (g)	135.5 ± 10.1	134.1 ± 11.2	130.9 ± 9.8	119.7 ± 11.5
Serum Transferrin (mg/dL)	436 ± 45	455 ± 51	468 ± 49	583 ± 62
Relative Spleen Weight (%)	0.21 ± 0.02	0.20 ± 0.02	0.19 ± 0.02	0.15 ± 0.02
Parotid Gland Hypertrophy	0/10	0/10	0/10	10/10
* Statistically significant difference from the control group (p < 0.05)				

Table 2: Summary of Key Findings in Female F344 Rats in a 13-Week Subchronic Oral Toxicity Study of **Sodium Iron Chlorophyllin**[\[3\]](#)[\[4\]](#)

Parameter	0% SIC (Control)	0.2% SIC	1.0% SIC	5.0% SIC
Body Weight Gain (g)	48.9 ± 5.6	47.8 ± 6.1	46.5 ± 5.9	44.2 ± 6.3
Serum Transferrin (mg/dL)	488 ± 53	502 ± 58	515 ± 60	621 ± 71
Relative Spleen Weight (%)	0.18 ± 0.02	0.17 ± 0.02	0.16 ± 0.02	0.13 ± 0.01
Parotid Gland Hypertrophy	0/10	0/10	0/10	10/10
Statistically significant difference from the control group (p < 0.05)				

Based on the histopathological changes in the parotid glands, the No-Observed-Adverse-Effect Level (NOAEL) for **sodium iron chlorophyllin** in this study was determined to be 1.0% in the diet. This corresponds to 609 mg/kg body weight/day for males and 678 mg/kg body weight/day for females[3][4].

Chronic Toxicity and Carcinogenicity

No long-term toxicity or carcinogenicity studies specifically on **sodium iron chlorophyllin** were identified. However, a long-term study on potassium sodium chlorophyllin copper complex in rats fed diets containing up to 3% for their lifespan showed no significant chronic effects[1]. Studies on chlorophyllin have shown both anti-carcinogenic and, in some contexts, potential promotional effects, suggesting that the timing of administration relative to carcinogen exposure is critical[5].

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) for **sodium iron chlorophyllin** conducted according to current OECD guidelines were not found in the reviewed literature. A review on the genotoxic effects of chlorophyll and chlorophyllin suggests that they can modify the effects of known toxicants[3]. One study indicated that sodium copper chlorophyllin may be a weak mutagen in both germ and somatic cells of *Drosophila melanogaster*.

Reproductive and Developmental Toxicity

No reproductive and developmental toxicity studies on **sodium iron chlorophyllin** were identified. A study on chlorophyllin administered to pregnant mice via intraperitoneal injection showed dose-dependent embryo-lethality, but the relevance of this route of administration to oral exposure in humans is questionable[6]. A study on potassium disodium chlorophyllin copper complex in rats reported locomotory difficulties and skeletal muscle defects in the offspring of females fed 1% in their diet[1].

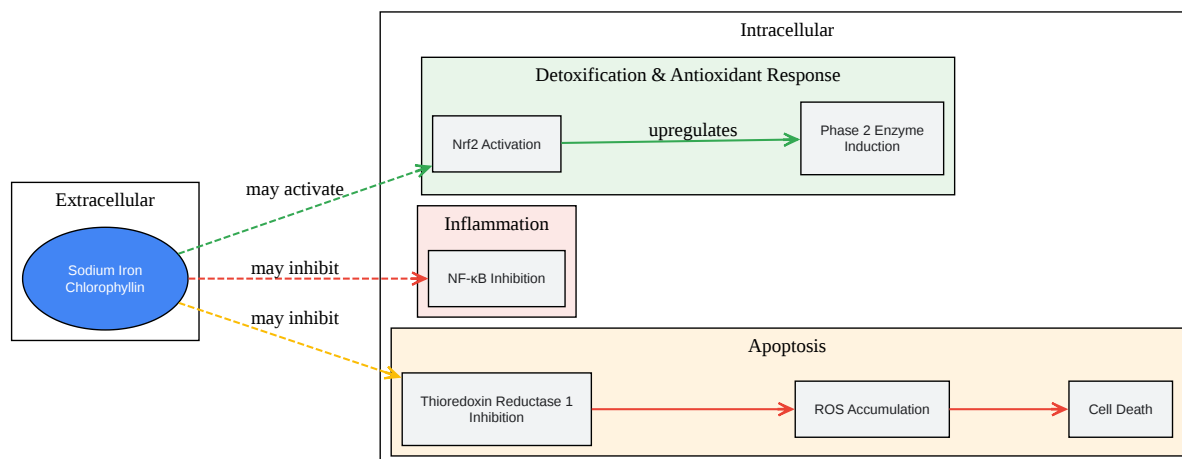
Toxicokinetics

Limited data are available on the toxicokinetics of **sodium iron chlorophyllin**. An in vitro study suggests that it is stable under simulated gastrointestinal conditions and can deliver bioavailable iron to intestinal cells[7]. A review on chlorophyll and metallo-chlorophyll derivatives highlights the need for more research on their absorption, distribution, metabolism, and excretion[3].

Potential Signaling Pathways in Toxicity

The precise signaling pathways involved in the toxicology of **sodium iron chlorophyllin** are not well-elucidated. The observed hypertrophy of the parotid gland acinar cells at high doses in the subchronic rat study suggests a potential localized effect, but the underlying mechanism is unknown. The increase in serum transferrin may be a physiological response to the high iron content of the compound. Some studies on chlorophyllin (not specifically the iron complex) suggest interactions with pathways such as NF- κ B and induction of phase 2 cytoprotective genes, which are generally associated with anti-carcinogenic and antioxidant effects[8][9]. Another study suggests that chlorophyllin can trigger cancer cell death by inhibiting thioredoxin reductase 1 and inducing ROS accumulation[10]. The relevance of these pathways to the potential toxicity of **sodium iron chlorophyllin** requires further investigation.

Diagram of Potential Cellular Interactions of Chlorophyllin



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Potential cellular pathways modulated by chlorophyllins.

Data Gaps and Future Research

The current body of literature on the toxicology of **sodium iron chlorophyllin** is limited. To perform a comprehensive risk assessment, the following studies are needed:

- Acute oral toxicity studies to determine the LD50.
- Chronic toxicity and carcinogenicity bioassays.
- A two-generation reproductive toxicity study.
- Developmental toxicity studies in a rodent and a non-rodent species.

- A battery of genotoxicity tests, including an Ames test and an in vivo micronucleus assay, conducted according to OECD guidelines.
- Detailed toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of **sodium iron chlorophyllin**.
- Mechanistic studies to elucidate the signaling pathways involved in any observed toxicity.

Conclusion

The available data from a 13-week subchronic study in rats suggest a NOAEL of 609 mg/kg bw/day for male rats and 678 mg/kg bw/day for female rats, based on hypertrophy of the parotid gland at higher doses. While studies on other chlorophyllin salts generally indicate low toxicity, the lack of a comprehensive toxicological dataset for **sodium iron chlorophyllin** specifically makes a complete safety assessment challenging. Further research is required to address the existing data gaps and to fully characterize the toxicological profile of this compound.

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